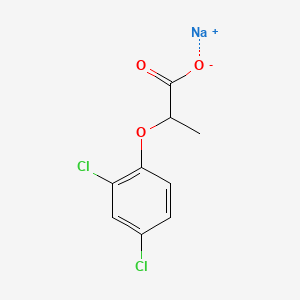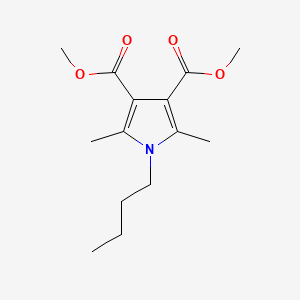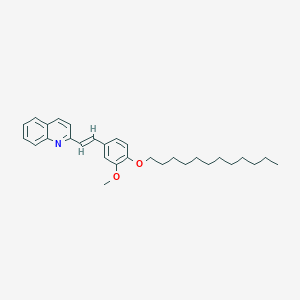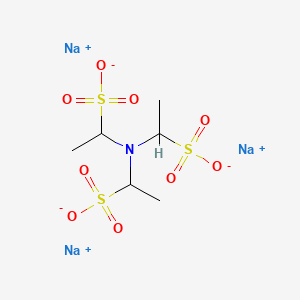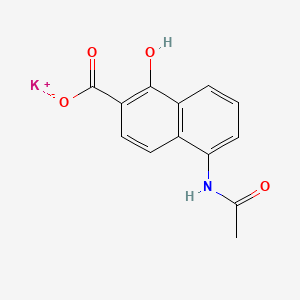
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of an acetylamino group and a hydroxyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate typically involves the acetylation of 5-amino-1-hydroxy-2-naphthoic acid. The reaction is carried out in the presence of acetic anhydride and a base such as pyridine. The resulting product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(acetylamino)-1-keto-2-naphthoate.
Reduction: Formation of Potassium 5-amino-1-hydroxy-2-naphthoate.
Substitution: Formation of various substituted naphthoates depending on the reagent used.
Scientific Research Applications
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes. The compound may also interact with cellular membranes, altering their permeability.
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-amino-1-hydroxy-2-naphthoate
- Potassium 5-(acetylamino)-1-keto-2-naphthoate
- Potassium 5-(acetylamino)-1-chloro-2-naphthoate
Uniqueness
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate is unique due to the presence of both an acetylamino group and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
94030-92-9 |
|---|---|
Molecular Formula |
C13H10KNO4 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
potassium;5-acetamido-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO4.K/c1-7(15)14-11-4-2-3-9-8(11)5-6-10(12(9)16)13(17)18;/h2-6,16H,1H3,(H,14,15)(H,17,18);/q;+1/p-1 |
InChI Key |
YMCKBVPFTSKEGS-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC(=C2O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


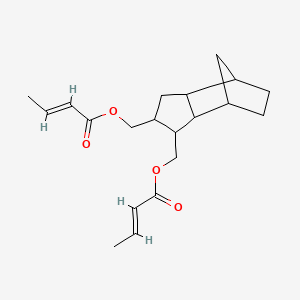
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)


